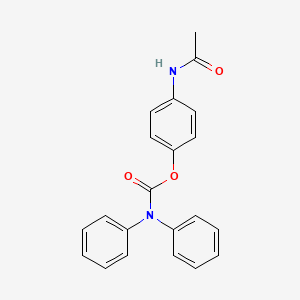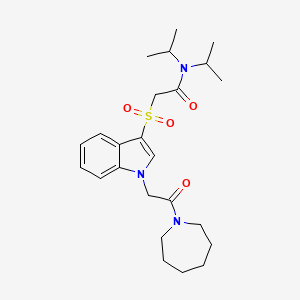
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide is a synthetic organic compound that has been the subject of scientific interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound comprises a core indole structure, a sulfonamide group, and azepane and diisopropylacetamide functional groups, which contribute to its versatile reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide typically involves a multi-step process. A common approach includes:
Starting with the synthesis of 1H-indole-3-sulfonamide as the core structure.
Introduction of the azepane ring through a substitution reaction involving an appropriate azepane derivative.
Addition of the diisopropylacetamide moiety via amide bond formation using diisopropylamine and acylation reagents.
The reaction conditions often involve:
Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalysts or reagents like triethylamine or pyridine.
Controlled temperatures ranging from room temperature to reflux conditions, depending on the specific step.
Industrial Production Methods
Scaling up the synthesis for industrial production may require optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the process. Additionally, robust purification methods like recrystallization, chromatography, and distillation are essential to obtain high-quality product.
化学反应分析
Types of Reactions
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate, leading to oxidation of specific functional groups within the molecule.
Reduction: : Can occur through catalytic hydrogenation or the use of reducing agents like sodium borohydride, potentially affecting the sulfonyl group or other reducible sites.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups at specific positions on the indole or azepane rings.
Common Reagents and Conditions
Oxidation: : Performed in aqueous or organic solvents, often at mild temperatures (0-50°C) with stirring.
Reduction: : Carried out under atmospheric or increased pressure, using solvents like ethanol or methanol, sometimes with catalytic metals such as palladium.
Substitution: : Requires polar aprotic solvents like dimethylformamide, and conditions may vary based on the nature of the substituents involved.
Major Products Formed
Oxidation: : Products depend on the target functional group but may include sulfoxides or sulfone derivatives.
Reduction: : Typically leads to reduced forms of the initial compound, such as amine or hydroxy derivatives.
Substitution: : Results in new compounds with modified chemical properties, depending on the introduced functional groups.
科学研究应用
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide has shown significant promise in several research domains:
Chemistry: : Utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical tool to modulate specific biological pathways or as a probe in cellular assays.
Medicine: : Explored for therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways, potentially leading to new treatments.
Industry: : Used in the development of specialty chemicals, agrochemicals, or materials with unique properties.
作用机制
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide depends on its interaction with molecular targets, which can vary based on its application. For instance:
Molecular Targets and Pathways: : It may inhibit or activate enzymes by binding to their active sites, or interact with receptors to modulate signal transduction pathways. Understanding these interactions requires detailed biochemical and molecular studies.
相似化合物的比较
Similar Compounds
N,N-diisopropylacetamide derivatives: : Share the diisopropylacetamide moiety but differ in their core structures and functionalities.
Indole-based sulfonamides: : Have similar indole and sulfonamide groups but may vary in their substituents and overall structure.
Azepane-containing compounds: : Feature the azepane ring but with different functional groups attached.
Uniqueness
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
属性
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4S/c1-18(2)27(19(3)4)24(29)17-32(30,31)22-15-26(21-12-8-7-11-20(21)22)16-23(28)25-13-9-5-6-10-14-25/h7-8,11-12,15,18-19H,5-6,9-10,13-14,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHZGQSQYUEIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2505227.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505228.png)
![4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B2505229.png)
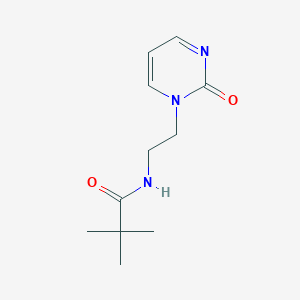
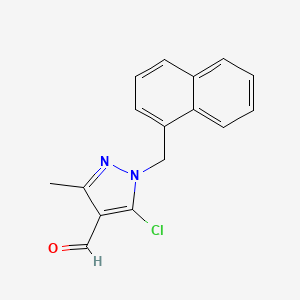
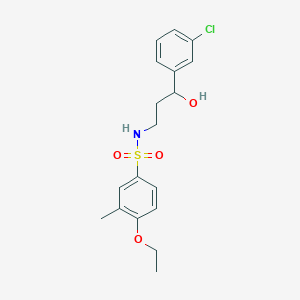
![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)
![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2505241.png)
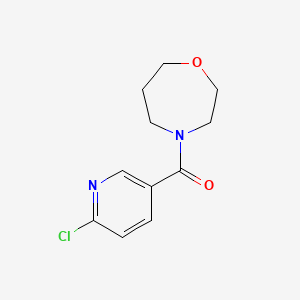
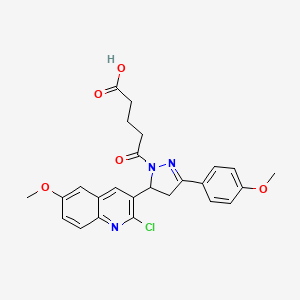
![1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)
![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)
